![molecular formula C21H24N4O4 B609929 PF-04620110 CAS No. 1109276-89-2](/img/structure/B609929.png)
PF-04620110
描述
PF-04620110 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1), an enzyme catalyzing the final committed step in the biosynthesis of triglycerides . It is currently in phase 1 clinical trials as a potential anti-diabetic agent .
Molecular Structure Analysis
The molecular formula of this compound is C21H24N4O4 . The exact mass is 396.18 and the molecular weight is 396.447 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.447 and a molecular formula of C21H24N4O4 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.科学研究应用
2型糖尿病的治疗
PF-04620110是一种新型化合物,被提议用于治疗2型糖尿病 {svg_1}. 它已在临床试验中对其安全性、耐受性、药代动力学和药效学进行了评估 {svg_2}. 该化合物在控制血糖水平方面显示出潜力,这对糖尿病的治疗至关重要 {svg_3}.
肥胖管理
This compound已在超重和肥胖个体中进行过研究 {svg_4}. 该化合物调节代谢和能量消耗的潜力使其成为肥胖管理的有希望的候选者 {svg_5}.
肠道激素的调节
已知this compound可以调节肠道激素 {svg_6}. 这可能对与肠道健康相关的各种健康状况产生影响,包括代谢疾病和胃肠道疾病 {svg_7}.
DGAT1的抑制
This compound是一种选择性的酰基辅酶A:二酰基甘油酰基转移酶-1 (DGAT1) 抑制剂 {svg_8}. DGAT1是一种参与甘油三酯合成的酶。 抑制这种酶可能是治疗肥胖症和2型糖尿病的一种有效方法 {svg_9}.
慢性炎症的抑制
已显示this compound抑制巨噬细胞中脂肪酸诱导的NLRP3炎症小体活化 {svg_10}. 这对调节2型糖尿病等疾病中的慢性炎症可能很重要 {svg_11}.
免疫反应的调节
该化合物与其对NLRP3炎症小体的作用有关,从而调节免疫反应 {svg_12}. 这些是多蛋白复合物,通过激活caspase-1以及促炎细胞因子的成熟和分泌来调节免疫反应 {svg_13}.
作用机制
Target of Action
PF-04620110 is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1) . DGAT1 is responsible for the final committed step in the biosynthesis of triglycerides .
Mode of Action
this compound interacts with DGAT1, inhibiting its activity. This inhibition is highly selective, with this compound showing over 1000-fold selectivity for DGAT1 over DGAT2 . This interaction results in a reduction of plasma triglyceride levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of triglycerides. By inhibiting DGAT1, this compound prevents the final step in this pathway, reducing the production of triglycerides . This has downstream effects on lipid metabolism and accumulation, which are key factors in conditions such as obesity and type 2 diabetes .
Pharmacokinetics
It is known that this compound is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The primary molecular effect of this compound’s action is the reduction of plasma triglyceride levels . On a cellular level, this compound has been shown to suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages . This could potentially reduce inflammation, which is often associated with obesity and type 2 diabetes .
Action Environment
As an orally bioavailable compound , its action could potentially be influenced by factors such as the pH level in the stomach and the presence of food or other substances in the digestive tract
安全和危害
未来方向
属性
IUPAC Name |
2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVVQZHMFVFGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677361 | |
Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1109276-89-2 | |
Record name | PF-04620110 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04620110 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04620110 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。